molecular formula C11H5Cl2FN4 B13973474 3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine

3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine

Cat. No.: B13973474
M. Wt: 283.09 g/mol
InChI Key: FFFUYPKQWUMOHI-UHFFFAOYSA-N
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Description

3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core fused with a pyrimidine ring substituted with chlorine and fluorine atoms. The presence of these halogen atoms imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable aminopyrazole with a chlorinated pyrimidine derivative under basic conditions. The reaction conditions often include the use of polar solvents such as ethanol or dimethylformamide (DMF) and bases like sodium bicarbonate or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects . The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,6-Dichloro-5-fluoro-2-pyrimidinyl)pyrazolo[1,5-a]pyridine is unique due to its specific halogen substitutions, which enhance its reactivity and binding properties. These features make it particularly valuable in drug discovery and materials science, where precise control over molecular interactions is crucial .

Properties

Molecular Formula

C11H5Cl2FN4

Molecular Weight

283.09 g/mol

IUPAC Name

3-(4,6-dichloro-5-fluoropyrimidin-2-yl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C11H5Cl2FN4/c12-9-8(14)10(13)17-11(16-9)6-5-15-18-4-2-1-3-7(6)18/h1-5H

InChI Key

FFFUYPKQWUMOHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C3=NC(=C(C(=N3)Cl)F)Cl

Origin of Product

United States

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